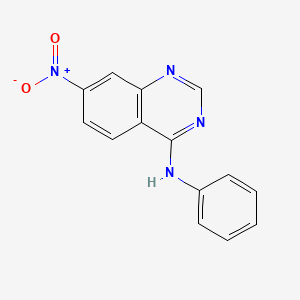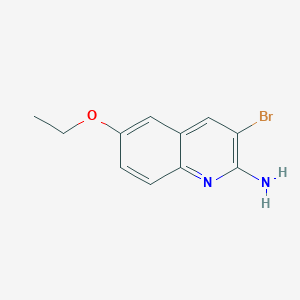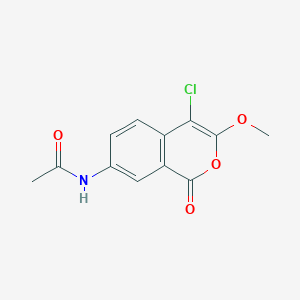![molecular formula C12H10ClN5O B11850261 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the aromatic ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups on the phenyl ring can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C12H10ClN5O |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
5-amino-1-(3-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10ClN5O/c1-7-9(13)3-2-4-10(7)18-11-8(5-16-18)12(19)17(14)6-15-11/h2-6H,14H2,1H3 |
InChI-Schlüssel |
COAYBDMVPBEUHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)N(C=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)




![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)



